2-氟间苯二酚

描述

Synthesis Analysis

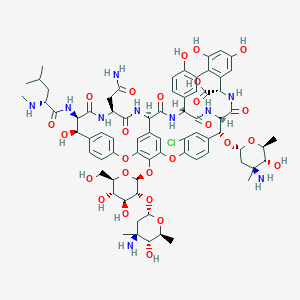

The synthesis of 2-Fluororesorcinol involves several innovative methodologies. For instance, Sun et al. (1997) describe a novel regiospecific synthesis of 2-Fluororesorcinol, highlighting the synthesis of various fluorinated fluoresceins from fluororesorcinols, demonstrating the compound's utility in creating superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997). Another approach by Ouellet et al. (2009) involves regioselective SNAr reactions of substituted difluorobenzene derivatives, providing a practical method for the synthesis of fluoroaryl ethers and substituted resorcinols, indicating the flexibility of 2-Fluororesorcinol's synthesis routes (Ouellet, Bernardi, Angelaud, & O'Shea, 2009).

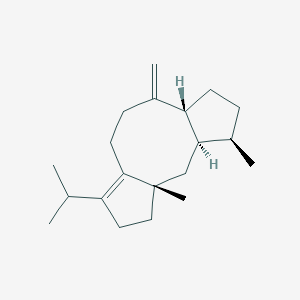

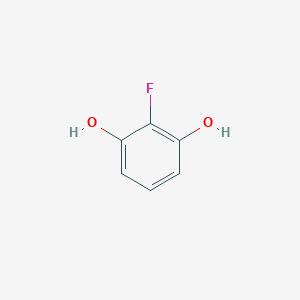

Molecular Structure Analysis

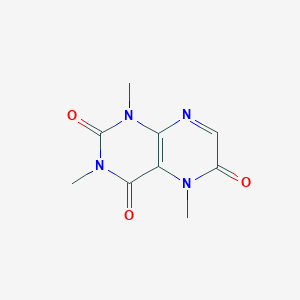

The molecular structure of 2-Fluororesorcinol is characterized by the presence of a fluorine atom at the 2-position of the resorcinol moiety. This substitution influences the electronic distribution across the molecule, impacting its reactivity and interaction with various substrates. The synthesis of fluorinated fluoresceins as reported by Sun et al. (1997) underlines the importance of the molecular structure in determining the photostability and ionization potential of the derived dyes, showcasing the compound's structural significance (Sun et al., 1997).

Chemical Reactions and Properties

2-Fluororesorcinol participates in a variety of chemical reactions, primarily due to the active fluorine atom, which can be substituted or removed under specific conditions. The work by Ouellet et al. (2009) on the selective SNAr reactions illustrates how 2-Fluororesorcinol derivatives can be efficiently synthesized, highlighting its reactive versatility and the impact of the fluorine atom on its chemical properties (Ouellet et al., 2009).

Physical Properties Analysis

The physical properties of 2-Fluororesorcinol, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. These properties are crucial for its application in various chemical syntheses and for determining its behavior in different environments.

Chemical Properties Analysis

2-Fluororesorcinol's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by its aromatic structure and the electronegative fluorine atom. The studies by Sun et al. (1997) and Ouellet et al. (2009) demonstrate its role in synthesizing complex organic molecules, highlighting the influence of the fluorine atom on its chemical reactivity and interactions (Sun et al., 1997); (Ouellet et al., 2009).

科学研究应用

-

Fluorescence in Life Sciences

- Fluorescent compounds are often used in life sciences for both basic research and medical diagnostics . For instance, they can be used for monitoring living cells or for the detection and quantification of nucleic acids or proteins .

- The methods of application would involve using the fluorescent compound as a label or marker in the biological system being studied. The compound could be detected using various fluorescence microscopy techniques .

- The outcomes would be the ability to visualize and study biological processes at a cellular or molecular level. The effectiveness of the method would be measured by its sensitivity and specificity .

-

Fluorescence Microscopy

- Fluorescence microscopy is a widely used imaging technique in biological research . Fluorescent compounds can be used as markers to visualize and resolve samples at different length scales .

- The methods of application would involve incorporating the fluorescent compound into the sample, and then using a fluorescence microscope to detect and resolve the signals .

- The outcomes would be high-resolution images of the sample, potentially down to the level of individual molecules .

-

Chromatography and Mass Spectrometry

- Compounds like 2-Fluororesorcinol can be used in chromatography and mass spectrometry for the separation, identification, and quantification of components in a mixture .

- The methods of application would involve using the compound as a standard or a label in the sample, followed by analysis using chromatographic or mass spectrometric techniques .

- The outcomes would be the ability to separate, identify, and quantify the components of the mixture. The effectiveness of the method would be measured by its resolution, sensitivity, and accuracy .

-

Advanced Battery Science

- Fluorinated compounds are often used in the development of advanced batteries due to the unique properties of fluorine . These could include lithium-ion batteries, solid-state batteries, or other types of energy storage devices .

- The methods of application would involve incorporating the fluorinated compound into the battery during the manufacturing process .

- The outcomes would be the creation of batteries with improved performance characteristics such as energy density, power density, charge/discharge efficiency, or lifespan .

安全和危害

属性

IUPAC Name |

2-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluororesorcinol | |

CAS RN |

103068-40-2 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)

![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)